L-Prolinamide, 5-oxo-L-prolyl-L-seryl-

Description

Synthesis and Green Chemistry: The compound is synthesized via biocatalytic methods using engineered variants of Candida antarctica lipase B (CalB), such as CalBopt-24 T245S, which achieves 80% conversion at 145 mM substrate concentration in 2-methyl-2-butanol at 70°C . This process avoids racemization, halogenated solvents, and hazardous waste, improving atom economy from 45.5% (chemical methods) to 86.4% . The product exhibits exceptional optical purity (ee > 99%), making it ideal for drug synthesis intermediates .

Properties

CAS No. |

63155-77-1 |

|---|---|

Molecular Formula |

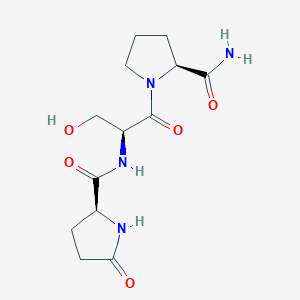

C13H20N4O5 |

Molecular Weight |

312.32 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H20N4O5/c14-11(20)9-2-1-5-17(9)13(22)8(6-18)16-12(21)7-3-4-10(19)15-7/h7-9,18H,1-6H2,(H2,14,20)(H,15,19)(H,16,21)/t7-,8-,9-/m0/s1 |

InChI Key |

PYOBJLQMKFXYAC-CIUDSAMLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C2CCC(=O)N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, 5-oxo-L-prolyl-L-seryl- involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, 5-oxo-L-prolyl-L-seryl- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptide derivatives .

Scientific Research Applications

L-Prolinamide, 5-oxo-L-prolyl-L-seryl- has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Employed in the study of protein-protein interactions and enzyme kinetics.

Medicine: Utilized in the development of therapeutic agents for hormone-related disorders.

Industry: Applied in the production of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Prolinamide, 5-oxo-L-prolyl-L-seryl- involves its interaction with GnRH receptors. Upon binding to these receptors, the compound stimulates the release of gonadotropins, leading to a cascade of hormonal events. This effect is reversible upon discontinuation of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds structurally related to L-Prolinamide, 5-oxo-L-prolyl-L-seryl-, along with their applications and synthesis:

Biocatalytic vs. Chemical Methods :

- L-Prolinamide Derivatives: Enzymatic synthesis (e.g., CalB variants) achieves 86.4% atom economy, avoids toxic solvents (e.g., dichloromethane), and generates minimal waste (only water) . Chemical methods (e.g., thionyl chloride activation) yield 45.5% atom economy, produce hazardous byproducts (SO₂, HCl), and require multiple steps .

- Antifungal Phenylanyl-4-Hydroxy Compound :

Advantages of Biocatalysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.